A Technical Guide to 2-[(Tert-butoxycarbonyl)amino]octanoic Acid: Synthesis, Characterization, and Applications in Drug Development
A Technical Guide to 2-[(Tert-butoxycarbonyl)amino]octanoic Acid: Synthesis, Characterization, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 14676-00-7
This guide provides an in-depth exploration of 2-[(Tert-butoxycarbonyl)amino]octanoic acid, a key building block in modern pharmaceutical research. We will delve into its synthesis, purification, and characterization, with a particular focus on the scientific principles that underpin these methodologies. Furthermore, this guide will illuminate the critical role of this unnatural, lipophilic amino acid in the design and development of next-generation peptide-based therapeutics.
Introduction: The Significance of Lipophilic Amino Acids in Medicinal Chemistry
The landscape of drug discovery is continually evolving, with a growing emphasis on biologics, particularly peptide-based therapeutics. However, native peptides often suffer from poor metabolic stability, low membrane permeability, and rapid clearance, limiting their therapeutic potential. The incorporation of unnatural amino acids, especially those with lipophilic side chains, has emerged as a powerful strategy to overcome these limitations.[1][2][3]
2-[(Tert-butoxycarbonyl)amino]octanoic acid, with its eight-carbon aliphatic side chain, is a prime example of such a building block. The "tert-butoxycarbonyl" (Boc) protecting group allows for its seamless integration into solid-phase peptide synthesis (SPPS) protocols, while the octanoic acid moiety imparts crucial lipophilic character to the final peptide.[2][4] This strategic "lipidation" can significantly enhance a peptide's pharmacokinetic and pharmacodynamic profile.[2][4][5]
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 14676-00-7 | [Generic Supplier Data] |
| Molecular Formula | C₁₃H₂₅NO₄ | [Generic Supplier Data] |
| Molecular Weight | 259.34 g/mol | [Generic Supplier Data] |
| Appearance | White to off-white solid | [Generic Supplier Data] |
| Solubility | Soluble in organic solvents (e.g., DCM, DMF, Methanol) | [Generic Supplier Data] |
Synthesis and Purification: A Step-by-Step Approach with Mechanistic Insights
The synthesis of 2-[(Tert-butoxycarbonyl)amino]octanoic acid is a straightforward yet critical process that relies on the principles of nucleophilic acyl substitution. The following protocol outlines a general and efficient method for its preparation.
Synthesis Protocol: Boc Protection of 2-Aminooctanoic Acid
The core of the synthesis involves the reaction of the free amino group of 2-aminooctanoic acid with di-tert-butyl dicarbonate (Boc₂O), a common reagent for introducing the Boc protecting group.[6]
Experimental Protocol:
-
Dissolution: Dissolve 2-aminooctanoic acid in a suitable solvent system, typically a mixture of an organic solvent like dioxane or tetrahydrofuran (THF) and water. The aqueous phase helps to dissolve the amino acid salt, while the organic solvent solubilizes the Boc₂O.
-
Basification: Add a base, such as sodium hydroxide or triethylamine (TEA), to the reaction mixture. This deprotonates the amino group of the 2-aminooctanoic acid, rendering it nucleophilic.
-
Boc₂O Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at room temperature with vigorous stirring. The nucleophilic amino group attacks one of the carbonyl carbons of the Boc₂O.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, acidify the mixture with a weak acid (e.g., citric acid solution) to a pH of approximately 3. This protonates the carboxylate group and any unreacted base.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. The Boc-protected amino acid, being more lipophilic, will partition into the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Caption: Mechanism of Boc Protection.
Purification: Achieving High Purity for Peptide Synthesis
Due to the lipophilic nature of 2-[(Tert-butoxycarbonyl)amino]octanoic acid, purification is crucial to remove any unreacted starting materials or byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for obtaining high-purity material.[7][8]
Purification Protocol (RP-HPLC):
-
Column: A C18 stationary phase is typically used, which effectively retains the lipophilic compound.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is employed. The TFA protonates the carboxylic acid group, improving peak shape.
-
Gradient: The gradient starts with a higher percentage of water and gradually increases the percentage of the organic solvent. This allows for the elution of more polar impurities first, followed by the desired product.
-
Detection: The eluent is monitored using a UV detector, typically at 214 or 220 nm, where the amide bond of the carbamate exhibits absorbance.
-
Fraction Collection and Lyophilization: Fractions containing the pure product are collected, combined, and lyophilized to yield the final, purified 2-[(Tert-butoxycarbonyl)amino]octanoic acid as a fluffy white solid.
Structural Characterization: Ensuring Identity and Purity
Thorough characterization is essential to confirm the identity and purity of the synthesized compound before its use in peptide synthesis. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.[9][10]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a sharp singlet at approximately 1.4 ppm), the methine proton at the alpha-carbon (a multiplet around 4.0-4.3 ppm), and the long aliphatic chain of the octanoic acid moiety (a series of multiplets between approximately 0.8 and 1.8 ppm).
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the tert-butyl group, the alpha-carbon, and the individual carbons of the octanoic acid chain.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.[10]
Expected Characteristic IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| N-H (carbamate) | ~3300 | Broad |
| C-H (aliphatic) | 2850-2960 | Sharp |
| C=O (carbamate) | ~1710 | Strong, sharp |
| C=O (carboxylic acid) | ~1700 | Strong, sharp |
| C-O (carbamate) | 1160-1250 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for analyzing such molecules. The mass spectrum will show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻).
Applications in Peptide Synthesis and Drug Development
The unique combination of a protected amino group and a lipophilic side chain makes 2-[(Tert-butoxycarbonyl)amino]octanoic acid a valuable tool in the synthesis of modified peptides with enhanced therapeutic properties.
Solid-Phase Peptide Synthesis (SPPS)
2-[(Tert-butoxycarbonyl)amino]octanoic acid is readily incorporated into standard Boc-based solid-phase peptide synthesis (SPPS) workflows.[12]
Caption: General Workflow of Boc-SPPS.
The Boc protecting group is stable under the basic conditions used for peptide coupling but is readily cleaved by acids like trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide chain.[13][14]
Enhancing Therapeutic Properties of Peptides through Lipidation
The incorporation of the octanoyl moiety via 2-[(Tert-butoxycarbonyl)amino]octanoic acid can significantly improve the drug-like properties of peptides.[2][4][5]
-
Increased Bioavailability: The lipophilic side chain can enhance the peptide's ability to cross biological membranes, leading to improved oral or transdermal absorption.[15][16]
-
Prolonged Half-Life: The fatty acid chain can promote binding to serum albumin, reducing renal clearance and extending the peptide's circulation time in the body.[16]
-
Enhanced Cellular Uptake: The increased lipophilicity can facilitate the entry of the peptide into cells, which is crucial for targeting intracellular disease targets.[17]
-
Improved Antimicrobial Activity: For antimicrobial peptides, the addition of a fatty acid can enhance their interaction with and disruption of bacterial membranes.[18][19][20]
Conclusion
2-[(Tert-butoxycarbonyl)amino]octanoic acid is more than just a protected amino acid; it is a strategic tool for medicinal chemists and drug developers. Its straightforward synthesis and purification, coupled with its ability to impart beneficial lipophilic properties to peptides, make it an invaluable component in the quest for more effective and bioavailable peptide-based drugs. A thorough understanding of its chemical properties and the principles behind its application is paramount for harnessing its full potential in the development of novel therapeutics.
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts. Retrieved from [Link]
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